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molecular formula C14H9ClN2O3S B027482 5-chloro-2-oxo-3-(thiophene-2-carbonyl)-3H-indole-1-carboxamide CAS No. 100599-27-7

5-chloro-2-oxo-3-(thiophene-2-carbonyl)-3H-indole-1-carboxamide

Cat. No. B027482
M. Wt: 320.8 g/mol
InChI Key: IGPDWKCUDHIIRL-UHFFFAOYSA-N
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Patent
US04556672

Procedure details

To a stirred solution of 429.9 g (2.04 mole) of 5-chloro-2-oxindole-1-carboxamide in 4 liters of N,N-dimethylformamide was added 547.9g (4.48 mole) of 4-(N,N-dimethylamino)pyridine, and then the mixture was cooled to 8° C. To this mixture was added, with stirring, a solution of 328 g (2.23 mole) of thenoyl chloride in 800 ml N,N-dimethylformamide over a 30 minute period, with the temperature being maintained between 8° and 15° C. Stirring was continued for 30 minutes, and then the reaction mixture was poured with stirring into a mixture of 510 ml of concentrated hydrochloric acid and 12 liters of water. Stirring was continued for 2 hours, and then the solid was collected by filtration and washed with water followed by methanol. The solid was dried to give 675.6 g of the title compound.
Quantity
429.9 g
Type
reactant
Reaction Step One
[Compound]
Name
547.9g
Quantity
4.48 mol
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
328 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Two
Quantity
510 mL
Type
reactant
Reaction Step Three
Name
Quantity
12 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([C:11]([NH2:13])=[O:12])[C:6](=[O:14])[CH2:5]2.[C:15]1([C:20](Cl)=[O:21])[S:19][CH:18]=[CH:17][CH:16]=1.Cl.O>CN(C)C=O.CN(C1C=CN=CC=1)C>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([C:11]([NH2:13])=[O:12])[C:6](=[O:14])[CH:5]2[C:20](=[O:21])[C:15]1[S:19][CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
429.9 g
Type
reactant
Smiles
ClC=1C=C2CC(N(C2=CC1)C(=O)N)=O
Name
547.9g
Quantity
4.48 mol
Type
reactant
Smiles
Name
Quantity
4 L
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C1=CC=NC=C1
Step Two
Name
Quantity
328 g
Type
reactant
Smiles
C1(=CC=CS1)C(=O)Cl
Name
Quantity
800 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
510 mL
Type
reactant
Smiles
Cl
Name
Quantity
12 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
8 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this mixture was added
TEMPERATURE
Type
TEMPERATURE
Details
with the temperature being maintained between 8° and 15° C
STIRRING
Type
STIRRING
Details
Stirring
ADDITION
Type
ADDITION
Details
the reaction mixture was poured
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The solid was dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=C2C(C(N(C2=CC1)C(=O)N)=O)C(C1=CC=CS1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 675.6 g
YIELD: CALCULATEDPERCENTYIELD 103.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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